Disodium 8-((5-anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonate
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Overview
Description
Disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate typically involves the diazotization of 5-anilinosulfonyl-2-methylaniline followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The final product is then purified through filtration and recrystallization processes.
Chemical Reactions Analysis
Types of Reactions
Disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo bond can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonate
- Disodium 4-[[4-(phenylamino)phenyl]azo]benzenesulfonate
Uniqueness
Disodium 8-[[5-anilinosulfonyl-2-methylphenyl]azo]-7-hydroxynaphthalene-1,3-disulfonate is unique due to its specific structural features, such as the presence of both anilinosulfonyl and hydroxynaphthalene groups. These confer distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
85409-51-4 |
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Molecular Formula |
C23H17N3Na2O9S3 |
Molecular Weight |
621.6 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C23H19N3O9S3.2Na/c1-14-7-9-17(36(28,29)26-16-5-3-2-4-6-16)12-19(14)24-25-23-20(27)10-8-15-11-18(37(30,31)32)13-21(22(15)23)38(33,34)35;;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
VTPJKWZZLUVOPP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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